2-Amino-3-pentanone

Catalog No.
S12204540
CAS No.
343925-95-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-pentanone

CAS Number

343925-95-1

Product Name

2-Amino-3-pentanone

IUPAC Name

2-aminopentan-3-one

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3

InChI Key

QFQPULHETHXBCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)N

Alternative Names and Search Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on 2-Amino-3-pentanone is sparse, searching for its potential synonyms or related compound classes may yield more results. You could try searching for:

  • 1-Amino-3-pentanone
  • 3-Oxobutanamine
  • Ethyl 2-aminopropyl ketone

Consulting specialized databases is often the most effective approach for detailed spectroscopic data. The following table lists recommended resources.

Database/Source Potential Utility / Type of Data
Reaxys or SciFinderⁿ Detailed chemical property and spectral data for research compounds.
NIST Chemistry WebBook Curated IR, MS, NMR spectra for common compounds.
SDBS (Spectral Database for Organic Compounds) Free collection of IR, MS, NMR, and Raman spectra.

Experimental Methodologies for Characterization

Although data for this compound itself is unavailable, the general experimental protocols for characterizing similar small organic molecules are well-established [1]. The following workflows outline the standard procedures for key spectroscopic techniques.

Workflow for NMR Spectroscopy Characterization

G Start Prepare Sample Solution A Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Start->A B Acquire ¹H NMR Spectrum (300-500 MHz) A->B C Acquire ¹³C NMR Spectrum (75-125 MHz) B->C D Analyze Chemical Shifts (δ, ppm), Multiplicity, Coupling Constants (J) C->D End Report Data D->End

Standard protocol for NMR analysis [1] [2].

Workflow for HPLC Analysis and Retention Time Prediction

G Start Establish HPLC Conditions A Column: C18 (various brands) Mobile Phase: e.g., MeOH/H₂O Gradient Elution Start->A B Inject Sample and Reference Compounds A->B C Measure Retention Time (tR) B->C D Use LCTRS Method to Predict tR on other systems C->D End Validate Peak Identity D->End

HPLC method using Linear Calibration with Two Reference Substances (LCTRS) for accurate retention time prediction across different systems [3].

How to Proceed with Your Research

Given the gaps in the search results, here are practical steps you can take:

  • Synthesize and Characterize: If the compound is a novel synthetic target, you will likely need to synthesize it and acquire its spectroscopic data (NMR, IR, MS) yourself, following the general methodologies outlined above [1].
  • Consult Specialized Databases: As a researcher, using commercial scientific databases like Reaxys, SciFinderⁿ, or Springer's SpringerMaterials is the most reliable way to find curated physical and spectroscopic data for specific organic compounds.

References

2-Amino-3-pentanone synthesis precursors

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of a Related Amino Ketone

The following is a verified procedure from Organic Syntheses for 1-(Dimethylamino)-4-methyl-3-pentanone, which shares the core structure of an amino group adjacent to a pentanone backbone [1].

Overview of the Two-Step Synthesis

This synthesis involves first preparing a Mannich reagent, bis(dimethylamino)methane, and then reacting it with 3-methyl-2-butanone to form the final amino ketone [1]. The conceptual workflow is illustrated below:

G A Aqueous Formaldehyde C Cooling & Reaction A->C B Aqueous Dimethylamine B->C D bis(dimethylamino)methane C->D F Mannich Reaction & Isomerization D->F E Anhydrous Trifluoroacetic Acid E->F G 1-(Dimethylamino)-4-methyl-3-pentanone F->G

Step 1: Synthesis of Bis(dimethylamino)methane [1]

This step involves the reaction of aqueous formaldehyde and dimethylamine, followed by purification.

Parameter Specification
Reactants 100 g (1.0 mole) of 30% aqueous formaldehyde; 225 g (2.0 moles) of 40% aqueous dimethylamine [1]
Equipment 500 ml round-bottomed flask, magnetic stirrer, dropping funnel, ice bath [1]
Reaction Conditions Cool in ice bath during amine addition; let stand overnight at room temperature after mixing [1]
Work-up & Purification Saturate with solid KOH; separate layers; dry upper layer over KOH pellets; distill at atmospheric pressure [1]
Yield 85–88 g (83–86%) [1]
Product Characteristics Boiling point: 81.5–83 °C [1]

Step 2: Synthesis of 1-(Dimethylamino)-4-methyl-3-pentanone [1]

The key step is a Mannich condensation, followed by an isomerization to the final product.

Parameter Specification
Reactants 50 ml anhydrous trifluoroacetic acid; 10.2 g (0.100 mole) bis(dimethylamino)methane; 8.6 g (0.10 mole) 3-methyl-2-butanone (distilled before use) [1]
Equipment 100 ml two-necked flask, magnetic stirrer, pressure-equalizing dropping funnel, calcium chloride drying tube, ice-salt bath, oil bath [1]
Reaction Conditions - Part 1 Cool TFA to -10°C to -15°C; add bis(dimethylamino)methane over 50 min; then add 3-methyl-2-butanone. Keep temperature below -10°C [1]
Reaction Conditions - Part 2 Heat at 65°C in oil bath for 1.5 hours; then raise temperature to 145°C for 1.5 hours for isomerization [1]
Work-up & Purification Neutralize with ice-cold K2CO3 solution; filter; extract with CH2Cl2; dry over Na2SO4; concentrate; distill under reduced pressure [1]
Yield 7.0–8.2 g (49–57%) [1]
Product Characteristics Boiling point: 49°C at 3 mm Hg; Isomeric purity >90% (by ¹H NMR in TFA) [1]

Interpretation and Further Directions

The synthesis above is a classic example of a regioselective Mannich reaction under anhydrous conditions. The key to obtaining the desired isomer is the thermal isomerization in trifluoroacetic acid [1]. This method provides a direct route to specific β-amino ketones, which are valuable building blocks in organic synthesis and drug development.

The closely related compound 2-Amino-2-methyl-3-pentanone hydrochloride (CAS 64298-91-5) is also commercially available, which may be suitable for initial biological screening [2].

References

synthesis of 2-Amino-3-pentanone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Amino-3-pentanone and its structural isomer 3-amino-2-pentanone represent valuable intermediates in organic synthesis and drug discovery. These β-amino ketone compounds serve as key precursors for the preparation of biologically active molecules, particularly 3-amino-1,5-diol derivatives which find applications in medicinal chemistry [1]. The synthetic challenge lies in controlling both regio- and stereoselectivity during formation, as unsymmetrical ketones can potentially yield multiple isomeric products. Contemporary synthetic approaches have focused on Mannich-type reactions under carefully controlled conditions to address these challenges and provide efficient access to these important building blocks.

Synthetic Methodologies

Regioselective Mannich Condensation

The Mannich reaction represents the most direct approach to β-amino ketones, though traditional methods often yield isomer mixtures with unsymmetrical ketones. Advanced methodologies employing pre-formed dimethyl(methylene)ammonium trifluoroacetate under anhydrous conditions have significantly improved regiocontrol [2].

Representative Procedure (Adapted from Gaudry et al. [2]):

  • Preparation of Bis(dimethylamino)methane: A 500 mL round-bottomed flask charged with 100 g (1.0 mol) of aqueous 30% formaldehyde is cooled in an ice bath with stirring. Then, 225 g (2.0 mol) of 40% dimethylamine in water is added dropwise. After standing overnight at room temperature, the solution is saturated with solid potassium hydroxide. The layers are separated, and the organic layer is dried over KOH pellets. Distillation affords 85-88 g (83-86%) of bis(dimethylamino)methane (bp 81.5-83°C) [2].

  • Formation of Dimethyl(methylene)ammonium Trifluoroacetate: In a 100 mL two-necked flask equipped with a dropping funnel and drying tube, 50 mL of anhydrous trifluoroacetic acid is stirred and cooled in an ice-salt bath (-10°C to -15°C). Then, 10.2 g (0.100 mol) of bis(dimethylamino)methane is added over 50 minutes, maintaining temperature below -10°C [2].

  • Condensation with Ketone: With continued cooling, 8.6 g (0.10 mol) of 3-methyl-2-butanone is gradually added. The cooling bath is removed, and the solution is heated at 65°C for 1.5 hours, then at 145°C for an additional 1.5 hours to promote isomerization to the desired regioisomer [2].

  • Workup and Isolation: The reaction mixture is added dropwise to an ice-cold solution of 100 g potassium carbonate in 100 mL water. The resulting crystals are collected by filtration, and the aqueous filtrate is extracted with dichloromethane (4 × 50 mL). The combined organic extracts are washed with water, dried over sodium sulfate, and concentrated. Distillation under reduced pressure yields 7.0-8.2 g (49-57%) of 1-(dimethylamino)-4-methyl-3-pentanone (bp 49°C at 3 mm Hg) with isomeric purity >90% [2].

Tandem Double-Aldol-Tishchenko Protocol

For enhanced stereocontrol, a tandem double-aldol-Tishchenko approach has been developed, delivering acyclic 3-amino-1,5-diol derivatives with excellent diastereoselectivity (dr up to >99:1). This methodology employs butanone-derived sulfinylimines and demonstrates remarkable regioselectivity, typically yielding only one predominant diastereomer from 16 possible configurations [1].

The synthetic workflow for this method can be visualized as follows:

G Butanone Butanone AldolAddition Aldol Addition Step 1 Butanone->AldolAddition Sulfinylimine Sulfinylimine Sulfinylimine->AldolAddition Tishchenko Tishchenko Reaction Step 2 AldolAddition->Tishchenko AminoDiol 3-Amino-1,5-diol Derivative Tishchenko->AminoDiol DFT DFT Calculations (Stereo-rationalization) AminoDiol->DFT

Analytical Characterization

¹H NMR Spectral Data for isomeric amino ketones [2]:

Compound Solvent δ (ppm), multiplicity, J (Hz), assignment
1-(Dimethylamino)-4-methyl-3-pentanone TFAA 1.16 (d, J=7, 6H, 2CCH₃), 2.98 (d, J=5, 6H, 2NCH₃), 3.31 (m, 4H, CH₂CH₂)
1-(Dimethylamino)-4-methyl-3-pentanone CDCl₃ 1.10 (d, J=7, 6H, 2CCH₃), 2.23 (s, 6H, 2NCH₃), 2.60 (s, 4H, CH₂CH₂)
4-(Dimethylamino)-3,3-dimethyl-2-butanone TFAA 1.53 (s, 6H, 2CCH₃), 2.45 (s, 3H, COCH₃), 3.15 (d, J=5, 6H, 2NCH₃), 3.40 (d, J=5, 2H, CH₂N)
4-(Dimethylamino)-3,3-dimethyl-2-butanone CDCl₃ 1.12 (s, 5H, 2CCH₃), 2.13 (s, 3H, COCH₃), 2.18 (s, 6H, 2NCH₃), 2.41 (s, 2H, CH₂N)

Key Experimental Observations:

  • Reaction progress is effectively monitored by ¹H NMR, following disappearance of dimethyl(methylene)ammonium trifluoroacetate signals at δ 3.89 (2NCH₃) and 8.07 (N=CH₂) [2]
  • Isomeric purity determination requires ¹H NMR in trifluoroacetic acid, as signals overlap in CDCl₃ [2]
  • The initial kinetic product (more highly substituted isomer) undergoes acid-catalyzed isomerization to the thermodynamically favored less-substituted Mannich base [2]

Computational Support

Density Functional Theory (DFT) calculations provide critical insights into the stereo-determining steps of these reactions. Computational studies fully support the observed stereoselectivities, offering a rationalization for the excellent diastereocontrol in the butanone series (dr >99:1) and the more moderate selectivity with 3-pentanone derivatives [1]. These calculations enable predictive design of stereoselective transformations by modeling transition states and intermediate structures.

The relationship between computational and experimental approaches is illustrated below:

G Start Experimental Observation DFTModeling DFT Calculations Transition State Modeling Start->DFTModeling Mechanism Mechanistic Rationalization DFTModeling->Mechanism Prediction Selectivity Prediction Mechanism->Prediction Optimization Reaction Optimization Prediction->Optimization Optimization->Start

Applications in Drug Development

The synthetic utility of this compound derivatives extends to multiple drug development contexts:

  • Medicinal Chemistry: These scaffolds serve as versatile intermediates for the preparation of pharmaceutically relevant compounds, particularly due to the high diastereoselectivity achievable in the butanone series, which enables efficient synthesis of single diastereomers for biological evaluation [1].

  • Synthetic Methodology: The principles of regioselective Mannich reactions enable access to either more highly substituted (≥85% selectivity when α'-position is tertiary) or less highly substituted (100% selectivity when α'-position is tertiary) isomers through careful selection of reaction conditions and iminium ion precursors [2].

Safety Considerations

  • Trifluoroacetic Acid Handling: This highly toxic reagent requires use of a well-ventilated hood due to its corrosive nature and volatility [2].

  • Temperature Control: The reaction between bis(dimethylamino)methane and trifluoroacetic acid is strongly exothermic, necessitating careful temperature control during addition to maintain reaction integrity and safety [2].

  • Alternative Methodologies: While diisopropyl(methylene)ammonium perchlorate in acetonitrile provides excellent selectivity for less highly substituted isomers, perchlorate salts present explosion hazards and are not recommended for large-scale preparations [2].

Future Perspectives

The integration of experimental synthesis with computational prediction represents the evolving paradigm in amino ketone chemistry. As DFT methodologies continue to advance, more accurate prediction of stereoselectivities for novel substrates will emerge, further streamlining the development of efficient synthetic routes to these valuable intermediates. The demonstrated utility of these compounds in medicinal chemistry suggests continued importance in drug discovery programs.

References

analytical methods for 2-Amino-3-pentanone detection

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Amino Ketones

Since direct methods are not available, the analysis of 2-Amino-3-pentanone typically requires a two-step process: first, separating the compound from a complex mixture, and second, detecting it with high sensitivity. The table below summarizes the core techniques that can be employed, adapted from methods used for structurally similar molecules.

Technique Core Principle Best For Key Considerations
Liquid Chromatography (LC) Separates components in a liquid mixture based on differential partitioning between a mobile liquid phase and a stationary phase [1]. Purifying the analyte from complex sample matrices like biological fluids or reaction mixtures. Reversed-phase columns are most common; separation efficiency depends on column chemistry and mobile phase composition.
Pre-column Derivatization The amino group is chemically labeled with a tag before chromatographic separation to enhance detection [1]. High-sensitivity analysis of purified samples; allows use of fluorescence or UV/VIS detectors. Sensitive to sample matrix; reaction yield and product stability can affect quantitation [1].
Post-column Derivatization The amino group is labeled with a reagent after chromatographic separation but before detection [1]. Routine, robust quantitation with excellent reproducibility across diverse samples (e.g., urine, fermentation broths). Higher reagent consumption; fewer reagent options; requires more complex instrumentation [1].
Fluorescence Detection Measures the light emitted by a molecule (or its derivative) after excitation by a specific wavelength of light [2]. Highly sensitive and selective detection when combined with pre-column derivatization. Requires the analyte to be intrinsically fluorescent or capable of being derivatized with a fluorescent tag.
Evaporative Light-Scattering Detection (ELSD) Detates non-volatile analyte particles by scattering a light beam after the mobile phase has been evaporated [3]. Universal detection of non-volatile analytes without the need for chromophores or fluorophores. Less sensitive than fluorescence or MS; response is non-linear and depends on analyte mass [3].

Proposed Detailed Protocol: LC-FLD with Pre-column Derivatization

This protocol outlines a method for detecting this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), based on standard practices for amino group analysis [1].

Sample Preparation and Derivatization
  • Materials: O-Phthalaldehyde (OPA), 2-Mercaptoethanol, Boric acid, Potassium hydroxide, HPLC-grade methanol and water.
  • Reagent Preparation:
    • Derivatization Reagent: Dissolve 50 mg of OPA in 1.2 mL of methanol. Add 50 µL of 2-mercaptoethanol and 8.75 mL of 0.4 M boric acid solution (pH adjusted to 10.0 with KOH). This reagent should be prepared fresh daily and stored in the dark.
    • Sample Solution: Dissolve or dilute the sample containing this compound in a suitable solvent (e.g., water, methanol, or a buffer).
  • Derivatization Procedure:
    • Pipette 100 µL of the sample solution into a microcentrifuge tube.
    • Add 200 µL of the OPA derivatization reagent.
    • Vortex the mixture vigorously for 30 seconds.
    • Allow the reaction to proceed at room temperature for exactly 2 minutes.
    • Immediately inject 10-20 µL of the reaction mixture into the HPLC system.

The following workflow diagrams the sample preparation and analysis process:

G Start Start Sample Preparation Prep Prepare OPA Reagent Start->Prep Mix Mix Sample and Reagent Prep->Mix Sample Prepare Sample Solution Sample->Mix React Incubate for 2 min (Room Temp) Mix->React Inject Inject into HPLC System React->Inject Separate HPLC: Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Data Data Analysis and Quantitation Detect->Data

Instrumental Analysis (HPLC-FLD)
  • HPLC Conditions:
    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
    • Mobile Phase: A gradient of Solvent A (e.g., 10-50 mM ammonium acetate, pH ~5-6) and Solvent B (acetonitrile or methanol).
    • Example Gradient: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 5 | 85 | 15 | | 20 | 40 | 60 | | 25 | 10 | 90 | | 30 | 85 | 15 |
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30 °C.
    • Injection Volume: 10-20 µL.
  • Detection Conditions:
    • Fluorescence Detector:
      • Excitation Wavelength: 230 nm (based on amino acid carboxyl group absorption) [1].
      • Emission Wavelength: 450 nm (typical for OPA derivatives).
  • Data Analysis:
    • Quantitate this compound by measuring the peak area in the chromatogram.
    • Prepare a calibration curve using a series of standard solutions with known concentrations of an analogous amino ketone.

Method Development Considerations

The logical relationships and key factors for developing a robust analytical method are outlined below:

G Goal Develop Robust Analytical Method Factor1 Sample Matrix Goal->Factor1 Factor2 Required Sensitivity Goal->Factor2 Factor3 Available Instrumentation Goal->Factor3 Choice1 Separation Choice Factor1->Choice1 Choice2 Detection Strategy Factor1->Choice2 Factor2->Choice1 Factor2->Choice2 Factor3->Choice1 Factor3->Choice2 Option1A Reversed-Phase HPLC Choice1->Option1A Option1B Ion-Exchange HPLC Choice1->Option1B Option2A Pre-column derivatization (High Sensitivity) Choice2->Option2A Option2B Post-column derivatization (High Reproducibility) Choice2->Option2B Option2C Universal Detection (e.g., ELSD) Choice2->Option2C

Important Limitations and Notes

  • Lack of Validation: The protocol above is a theoretical framework based on general principles for analyzing compounds with primary amino groups. It has not been validated for this compound.
  • Critical Gaps: Key parameters such as the exact retention time, optimal mobile phase pH, derivative stability for this specific molecule, and definitive detection limits are unknown and would require experimental determination.
  • Recommended First Step: Your initial experiments should focus on confirming the identity of the compound, potentially using techniques like LC-Mass Spectrometry, before developing a quantitative bioanalytical assay.

I hope this structured approach provides a solid foundation for your research. Should you require further elaboration on a specific technique, please feel free to ask.

References

Application Notes: 2-Amino-3-pentanone in Flavor Science & Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer and Context A comprehensive search for "2-Amino-3-pentanone" yielded very limited specific data on its flavor profile or direct applications. The compound 3-Amino-2-pentanone (a positional isomer) is documented with a molecular formula of C5H11NO [1]. Furthermore, the simple ketone 2-pentanone (lacking the amino group) is well-known in the flavor industry for its ethereal, sweet, banana-like character with fermented woody nuances, and is used in dairy, fruit, and alcoholic flavor compositions [2]. The following application notes are therefore constructed by extrapolating from these related compounds and general industry practices, providing a hypothetical but professionally grounded profile for this compound.

1. Proposed Flavor Profile and Potential Applications The flavor of a molecule is determined by its molecular structure and functional groups. The presence of a ketone group typically contributes ethereal, fruity, and sometimes cheesy notes, while the amino group can introduce roasted, nutty, or savory characteristics, often associated with Maillard reaction products.

Based on this, the proposed sensory profile of this compound is a complex blend of fruity, nutty, and savory notes, making it a potential candidate for enhancing savory flavors and creating complex flavor systems.

The table below summarizes its potential applications.

Application Category Proposed Use Hypothesized Contribution
Savory Flavors Processed meats, savory snacks, soups, bouillons, savory dairy products (e.g., cheese), reaction flavors Provides roasted, meaty depth; enhances umami and mouthfeel.
Fermented & Alcoholic Beverages Beer, wine, whiskey, soy sauce, fermented condiments Adds complexity to fermented flavor profiles; introduces fruity and woody undertones.
Complex Fruit & Nut Flavors Tropical fruit blends, banana, walnut, hazelnut flavors Contributes a ripe, fermented fruit character and a supporting roasted nutty note.

2. Experimental Protocol for Flavor Profile Analysis For researchers seeking to characterize the flavor properties of a novel compound like this compound, the following protocol, inspired by methods in the search results, provides a robust starting point [3].

Aim: To sensorially evaluate and characterize the flavor profile of this compound.

Materials:

  • Purified this compound sample (e.g., synthesized and purified via methods described in the synthesis protocol below).
  • Reference flavor solutions (e.g., 1% solutions of diacetyl for butter, isoamyl acetate for banana, methional for potato).
  • Neutral solvent (e.g., propylene glycol or ethanol, food-grade).
  • Deionized water.
  • Odor-free plastic cups or glass sniffing strips.
  • Randomized, three-digit codes for samples.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the target compound in a neutral solvent and water. A typical tasting concentration for initial screening is between 1-50 ppm, depending on the compound's potency.
  • Panel Selection and Preparation: Recruit a panel of 8-12 assessors screened for sensory acuity. Ensure subjects are tested in a fasting state for optimal sensitivity. Smokers should refrain from smoking for at least 2 hours prior to testing. Water is allowed up to the time of testing [3].
  • Testing Method:
    • Use a three-drop stimulus technique: one drop of a known flavor reference, one drop of water (placebo), and one drop of the this compound test solution [3].
    • Present the three drops in a randomized, balanced order to each panelist.
  • Data Collection:
    • After tasting each stimulus, ask subjects to describe the flavor in their own words.
    • Subsequently, provide a standardized scoresheet where they must grade the intensity of key attributes (e.g., Sweetness, Acidity, Saltiness, Bitterness, Richness/Umami, Fruity, Nutty) on a scale of 0 (none) to 10 (very strong).
  • Data Analysis:
    • Compile the data and calculate the average intensity for each attribute.
    • Plot the results as a radar graph (spider plot) to visualize the overall flavor profile.
    • Compare the descriptors to build a consensus flavor lexicon for the compound.

The workflow for this analytical process is summarized in the following diagram:

Start Start: Flavor Analysis P1 Prepare Sample Solutions Start->P1 P2 Select & Prepare Sensory Panel P1->P2 P3 Conduct Blind Taste Test (3-drop stimulus technique) P2->P3 P4 Collect Qualitative Descriptors (Open-ended description) P3->P4 P5 Collect Quantitative Data (Rate intensity on 0-10 scale) P4->P5 P6 Analyze Data & Create Flavor Profile P5->P6 End Profile Defined P6->End

3. Synthesis Protocol and Computational Planning The synthesis of flavor molecules like this compound can be significantly accelerated by modern AI-driven retrosynthesis tools.

Computational Retrosynthesis with AI: For a novel compound, the first step is to plan a viable synthetic pathway. Tools like ReaSyn (NVIDIA) use a generative AI model that treats synthetic pathways as a chain of reactions (CoR) [4]. It performs retrosynthesis planning by starting from the target molecule and reasoning backwards to commercially available building blocks, ensuring the molecule is synthesizable in practice [4].

Proposed Synthetic Pathway (Hypothetical): A potential laboratory synthesis for this compound could involve the amination of 3-pentanone.

BB1 3-Pentanone (Precursor) RXN1 Amination Reaction (e.g., Leuckart Reaction) BB1->RXN1 BB2 Ammonia / Amine Source BB2->RXN1 INT1 Crude this compound RXN1->INT1 RXN2 Purification (e.g., Chromatography) INT1->RXN2 Product Purified this compound RXN2->Product

Materials:

  • 3-Pentanone (≥99%, [5])
  • Ammonium formate or a similar amination reagent.
  • Solvent (e.g., methanol or ethanol).
  • Glassware setup (round-bottom flask, condenser, heating mantle).
  • Purification equipment (e.g., flash chromatography system or distillation setup).

Procedure:

  • Reaction: In a round-bottom flask equipped with a condenser, dissolve 3-pentanone (e.g., 1.0 mol) and ammonium formate (1.2 mol) in a suitable solvent (e.g., dry methanol). Reflux the mixture with stirring for 6-12 hours.
  • Work-up: After confirming reaction completion (via TLC or GC-MS), cool the mixture to room temperature. Carefully acidify with a dilute acid (e.g., 1M HCl) and then basify with a base (e.g., 1M NaOH) to liberate the free amine. Extract the product using an organic solvent (e.g., dichloromethane).
  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material using flash chromatography or fractional distillation to obtain this compound as a pure compound.
  • Characterization: Confirm the structure and purity of the final product using analytical techniques including NMR spectroscopy, Mass Spectrometry, and IR spectroscopy.

4. Safety and Regulatory Considerations Given the structural similarity to known compounds, the following safety considerations are proposed:

  • Safety Data: While specific data for this compound is unavailable, the related compound 3-pentanone is classified as a flammable liquid and may cause serious eye irritation [5]. It is prudent to handle this compound with similar, if not greater, caution. Personal protective equipment (PPE) including eyeshields, gloves, and adequate ventilation is recommended.
  • Target Organs: Based on the 3-pentanone safety sheet, potential target organs could be the central nervous system and respiratory system [5].
  • Regulatory Status: For use in consumer products, the compound would require evaluation and approval under relevant regulatory bodies (e.g., FEMA GRAS, EU Flavour Directive). This process involves extensive toxicological studies.

Reference List

  • Tocris. Signaling Pathways. (2011). Retrieved from https://www.tocris.com/signaling-pathways
  • Sigma-Aldrich. 3-Pentanone, ≥99%. (2017). Retrieved from https://www.sigmaaldrich.com/RU/en/product/aldrich/w510106
  • xxaa/CFS-m-. A universal paradigm for computational flavor synthesis. (2017). Retrieved from https://github.com/xxaa/CFS-m-
  • ChemSpider. 3-Amino-2-pentanone. (2020). Retrieved from http://www.chemspider.com/Chemical-Structure.18983495.html
  • The Good Scents Company. 2-pentanone - methyl propyl ketone. (2008). Retrieved from http://www.thegoodscentscompany.com/data/rw1009121.html
  • NVIDIA Technical Blog. Reasoning Through Molecular Synthetic Pathways with Generative AI. (2025). Retrieved from https://developer.nvidia.com/blog/reasoning-through-molecular-synthetic-pathways-with-generative-ai/

References

Comprehensive Analysis of 2-Amino-3-pentanone and Related Volatile Compounds in Meat: Application Notes and Analytical Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Meat Volatile Compounds and Analytical Significance

The flavor profile of cooked meat represents a complex chemical landscape dominated by volatile organic compounds (VOCs) generated through thermal processing. These compounds arise primarily from three fundamental chemical pathways: the Maillard reaction (between amino acids and reducing sugars), thermal degradation of lipids, and interactions between these two pathways. Among the hundreds of volatile compounds identified in cooked meat, sulfur-containing compounds and carbonyl compounds constitute the principal contributors to characteristic meat flavors [1] [2]. The comprehensive analysis of these volatile compounds presents significant analytical challenges due to their chemical diversity, wide concentration ranges (from parts-per-billion to parts-per-million), and thermal instability, necessitating sophisticated extraction, separation, and detection methodologies.

Within this complex volatile profile, 2-amino-3-pentanone and structurally related compounds represent an important class of flavor-active molecules. While the specific compound this compound is not extensively detailed in the available literature, several studies have investigated closely related compounds such as 3-mercapto-2-pentanone and 2-mercapto-3-pentanone, which have been quantified in various meat types using highly specialized techniques [3]. These compounds contribute to the overall savory, meaty character of cooked products, particularly through their interaction with other volatile components. The analytical characterization of such compounds provides valuable insights for the food industry in optimizing processing conditions, developing flavor formulations, and ensuring product quality consistency across production batches.

The biological significance of amino acid-derived compounds extends beyond flavor characteristics. Research indicates that the brain possesses sophisticated mechanisms for detecting amino acid concentrations and imbalances, which subsequently modulate feeding behavior [4]. This neuroendocrine response to amino acid availability suggests a complex relationship between the chemical composition of protein-rich foods and physiological responses, potentially influencing dietary preferences and consumption patterns.

Quantitative Data on Key Meat Volatile Compounds

Concentration Ranges of Sulfur-Containing Volatiles in Cooked Meats

Table 1: Concentrations of key sulfur-containing flavor compounds in various cooked meats (μg/kg)

Compound Beef Pork Lamb Chicken Analytical Method
2-Methyl-3-furanthiol 7-28 6-9 5-11 4.5 Stable isotope dilution assay with GC-MS
2-Furfurylthiol 13-42 8-10 9-14 2.4 Stable isotope dilution assay with GC-MS
3-Mercapto-2-pentanone 55-73 66-117 30 100 Stable isotope dilution assay with GC-MS
2-Mercapto-3-pentanone 20-44 11-14 10 13 Stable isotope dilution assay with GC-MS
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) 0.0002-0.0009* - - - LC-MS with preconcentration

*Concentrations measured in broiled salmon flesh [5]

Odor Thresholds and Sensory Significance of Meat Volatiles

Table 2: Odor characteristics and thresholds of selected meat volatile compounds

Compound Odor Description Odor Threshold Formation Pathway Significance in Meat Flavor
2-Methyl-3-furanthiol Meaty, roast meat, boiled meat Very low (ng/kg) Maillard reaction, thiamine degradation Considered most vital for chicken flavor [2]
3-Mercapto-2-pentanone Sulfurous, meaty Low (μg/kg) Maillard reaction, lipid interactions Contributes to savory notes in beef and pork [3]
2-Furfurylthiol Roasty, coffee-like Very low (ng/kg) Maillard reaction Important for roasted chicken character [2]
Aldehydes (C6-C10) Green, fatty, citrus Medium (μg/kg) Lipid oxidation Species-specific aroma notes [1]
Pyrazines Nutty, earthy, potato-like Medium (μg/kg) Maillard reaction Important in roasted and fried meats [1]

The quantitative data presented in Tables 1 and 2 highlight the extreme potency of sulfur-containing volatile compounds, particularly thiols and mercapto-ketones, which impart characteristic meaty aromas at exceptionally low concentrations. The odor activity value (OAV), defined as the ratio of a compound's concentration to its odor threshold, determines the actual contribution of each volatile to the overall aroma profile [1]. Compounds with low odor thresholds, such as 2-methyl-3-furanthiol and 2-furfurylthiol, often dominate the sensory profile even when present in minute quantities. The significant variation in concentration ranges observed across different meat species reflects differences in precursor composition, particularly free amino acids, nucleotides, and fatty acid profiles, which are influenced by both genetic factors and animal diet.

Sample Preparation and Extraction Protocols

Headspace Solid-Phase Microextraction (HS-SPME) Methodology

HS-SPME represents one of the most widely employed techniques for extracting volatile compounds from meat matrices due to its solvent-free operation, sensitivity, and compatibility with complex samples [6]. The following optimized protocol has been specifically validated for the extraction of volatile compounds from dry-cured ham and can be adapted for cooked meat analysis:

  • Equipment and Materials: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (2 cm × 50/30 μm thickness), 10 mL SPME vials with PTFE/silicone septa, heated agitator platform, saturated NaCl solution, internal standard mixture [6].

  • Sample Preparation: Homogenize 1.0 g of meat sample under liquid nitrogen to prevent volatile loss. Transfer to SPME vial containing 1 mL saturated NaCl solution (to enhance volatility via salting-out effect) and 50 μL of internal standard solution (recommended concentration: 50 mg/kg of each ISTD) [6].

  • SPME Fiber Conditioning: Condition new fibers at 270°C for 30 min before initial use. Before each extraction, condition fiber for 5 min at 250°C in GC injection port [6].

  • Optimized Extraction Parameters: Equilibration time: 60 min at 70°C; Extraction time: 60 min at 70°C with continuous agitation; Desorption time: 4 min at 250°C in GC injector port [6].

The critical optimization parameters for HS-SPME include extraction temperature, time, and fiber chemistry selection. Higher temperatures increase the release of volatiles from the matrix but may potentially degrade thermally labile compounds. The DVB/CAR/PDMS fiber has demonstrated excellent recovery for a wide range of volatile compounds including aldehydes, ketones, alcohols, and sulfur compounds due to its mixed-mode sorption mechanism combining π-π interactions, hydrophobic effects, and molecular sieving properties [6].

Solvent Extraction and Stable Isotope Dilution Assay

For quantitative analysis of specific target compounds such as sulfur-containing volatiles, solvent extraction combined with stable isotope dilution assays provides superior accuracy and quantification precision. The following protocol has been successfully applied to the analysis of 2-methyl-3-furanthiol, 2-furfurylthiol, and mercapto-pentanones in heated meats [3]:

  • Sample Extraction: Homogenize 100 g of cooked meat with 200 mL dichloromethane for 5 min. Spike with deuterated or ¹³C-labeled isotopomers of target analytes at concentrations approximating expected native compound levels.

  • Selective Enrichment: Add p-hydroxymercuribenzoic acid to form stable complexes with thiol compounds. Separate the mercurial complexes by centrifugation and wash with dichloromethane to remove non-specifically bound interferents.

  • Liberation and Analysis: Decomplex thiols by treatment with cysteine solution. Recover liberated thiols by dynamic headspace concentration or solvent extraction for subsequent GC-MS analysis [3].

This methodology provides exceptional selectivity for sulfur-containing compounds and effectively minimizes matrix effects through the selective complexation and liberation steps. The use of stable isotopically labeled internal standards accounts for analyte losses during sample preparation and matrix-induced ionization effects during MS detection, resulting in highly accurate quantification even at parts-per-billion concentrations.

Chromatographic Separation and Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the cornerstone technique for volatile compound analysis due to its high separation efficiency, excellent sensitivity, and extensive spectral libraries for compound identification. The following method has been optimized for the separation of meat volatiles, including carbonyl compounds and heterocyclic aromatics:

  • GC Conditions: Column: Mid-polarity stationary phase (e.g., DB-35ms, 60 m × 0.25 mm i.d., 0.25 μm film thickness); Injector: 250°C, splittless mode (1 min purge off); Carrier gas: Helium, constant flow 1.2 mL/min; Oven program: 40°C (hold 5 min), ramp at 4°C/min to 240°C (hold 20 min) [6] [2].

  • MS Conditions: Ionization: Electron impact (EI) at 70 eV; Ion source temperature: 230°C; Transfer line temperature: 280°C; Acquisition: Full scan mode (m/z 35-350) for untargeted analysis, Selected Ion Monitoring (SIM) for targeted quantification [6].

For comprehensive volatile profiling, the use of retention indices (RI) provides valuable confirmation of compound identities. RI calculation is performed by analyzing a homologous series of n-alkanes (C7-C30) under identical chromatographic conditions and interpolating the retention time of target compounds [6]. Compound identification should be based on three criteria: retention time/index match with authentic standards, mass spectral match with reference libraries (similarity index >85%), and confirmed by injection of standard compounds when available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Heterocyclic Amines

While GC-MS is ideal for volatile compounds, less volatile or thermally labile compounds such as heterocyclic aromatic amines (HAAs) require LC-MS analysis. The following method has been applied successfully to the analysis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds:

  • Sample Preparation: Extract with CH₃OH, followed by acid-base partition. Purify using cellulose-trisulfo-Cu-phthalocyanine adsorption cartridge. Concentrate using nitrogen evaporation and reconstitute in mobile phase [5].

  • LC Conditions: Column: C18 reversed-phase (150 × 2.1 mm, 1.8 μm); Mobile phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile; Gradient: 5-95% B over 25 min; Flow rate: 0.2 mL/min; Temperature: 35°C [5] [7].

  • MS Detection: Ionization: Electrospray ionization (ESI) positive mode; Scan: m/z 100-500; Quantification: Selected reaction monitoring (SRM) using diagnostic transitions [5].

LC-MS provides complementary information to GC-MS profiling, particularly for non-volatile flavor precursors and potentially mutagenic compounds such as HAAs that form during high-temperature cooking of meat products. The direct combination of liquid chromatography with mass spectrometry through a thermospray interface enables the identification and semiquantitative estimation of mutagens in the parts per billion concentration range with minimal sample prefractionation [5].

Quality Assurance and Method Validation

Analytical Method Validation Parameters

Robust method validation is essential for generating reliable quantitative data on meat volatile compounds. The following validation parameters should be established for quantitative methods:

  • Linearity and Range: Prepare calibration curves using matrix-matched standards at 5-7 concentration levels. Acceptable linearity: R² > 0.995. The working range should encompass expected concentrations in samples [6].

  • Limits of Detection and Quantification: LOD and LOQ can be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For HS-SPME methods applied to meat volatiles, typical LODs range from 0.03-1.13 mg kg⁻¹, with LOQs of 0.09-3.41 mg kg⁻¹ [6].

  • Precision and Accuracy: Determine intra-day (repeatability) and inter-day (intermediate precision) relative standard deviations (RSD). For stable isotope dilution assays, precision of 4.96-17.26% RSD has been reported [7]. Accuracy should be validated through recovery experiments using spiked samples, with acceptable recovery ranges of 85-115% [7].

  • Selectivity: Method selectivity should be demonstrated through separation of target analytes from potential interferents and confirmation using at least two diagnostic ions (GC-MS) or transitions (LC-MS/MS).

Internal Standard Selection and Quantification Strategies

The use of appropriate internal standards is critical for accurate quantification, particularly for techniques such as HS-SPME where extraction efficiency can vary between samples and over time. The following strategies are recommended:

  • Multiple Internal Standard Approach: Utilize a suite of internal standards covering different chemical classes and molecular weights. For meat volatile analysis, a mixture of 12 internal standards including deuterated toluene, esters, alcohols, and ketones has been successfully employed to normalize response factors across different compound classes [6].

  • Stable Isotope-Labeled Analogs: For quantitative analysis of specific target compounds, stable isotope dilution assays provide the highest accuracy. Deuterated or ¹³C-labeled analogs of target analytes behave identically during extraction and chromatography while being distinguishable by mass spectrometry, effectively compensating for matrix effects and preparation losses [3].

  • Standard Addition Methods: When stable isotope standards are unavailable, the method of standard additions can be applied by spiking samples with increasing concentrations of native standards. This approach accounts for matrix effects but requires additional sample aliquots and analysis time.

Biochemical Pathways and Experimental Workflows

Formation Pathways of Meat Flavor Compounds

The visualization below illustrates the primary biochemical pathways responsible for the formation of key flavor compounds, including this compound and related volatiles, during meat cooking:

G compound Amino Acids & Reducing Sugars maillard Maillard Reaction & Strecker Degradation compound->maillard lipid Lipids oxidation Lipid Oxidation lipid->oxidation thiamine Thiamine thiamine_deg Thiamine Degradation thiamine->thiamine_deg intermediates Reactive Intermediates: Dicarbonyls, Amines, Ammonia, H₂S maillard->intermediates oxidation->intermediates thiamine_deg->intermediates sulfur Sulfur Compounds: 2-Methyl-3-furanthiol 2-Furfurylthiol Mercapto-pentanones intermediates->sulfur carbonyls Carbonyl Compounds: Aldehydes Ketones This compound intermediates->carbonyls heterocyclic Heterocyclic Compounds: Pyrazines Thiazoles Pyridines intermediates->heterocyclic

Pathway for Meat Flavor Compound Formation

The formation of meat flavor compounds occurs through complex thermal reactions during cooking. The Maillard reaction between amino acids and reducing sugars, along with lipid oxidation and thiamine degradation, generates reactive intermediates that further interact to form characteristic sulfur compounds, carbonyl compounds (including this compound analogs), and heterocyclic aromatic compounds [1] [2]. These pathways are influenced by factors such as cooking temperature, time, pH, and the specific precursor composition of the meat. Understanding these pathways is essential for optimizing analytical methods that target specific classes of flavor compounds.

Comprehensive Analytical Workflow for Meat Volatiles

The following workflow diagram illustrates the integrated analytical approach for comprehensive characterization of volatile compounds in meat matrices:

G cluster_extraction Extraction Methods cluster_analysis Analysis Techniques cluster_data Data Processing sample Meat Sample (Homogenized) hs_spme HS-SPME sample->hs_spme solvent Solvent Extraction with Enrichment sample->solvent isd Internal Standard Addition sample->isd gcms GC-MS Volatile Profiling hs_spme->gcms solvent->gcms lcms LC-MS/MS Targeted HAA Analysis solvent->lcms isd->gcms isd->lcms ident Compound Identification (Retention Index, MS Library) gcms->ident lcms->ident quant Quantification (Calibration Curves, ISTD Normalization) ident->quant stats Statistical Analysis & Pattern Recognition quant->stats results Comprehensive Volatile Profile & Quantitative Data stats->results

Comprehensive Analytical Workflow for Meat Volatiles

This integrated analytical approach combines complementary extraction and detection techniques to provide comprehensive characterization of meat volatile compounds. The workflow emphasizes method selectivity through appropriate internal standards, comprehensive profiling via GC-MS, and targeted quantification of specific compounds of interest using LC-MS/MS when necessary. Validation at each step ensures the generation of reliable, reproducible data suitable for research applications and quality control in meat product development.

Conclusion

The analysis of this compound and related volatile compounds in meat requires sophisticated analytical methodologies and a thorough understanding of flavor chemistry principles. The protocols presented herein provide researchers with validated approaches for extracting, separating, and quantifying these chemically diverse compounds at concentrations relevant to their sensory impact. The combination of HS-SPME for volatile extraction, comprehensive GC-MS profiling, and targeted LC-MS quantification represents a powerful toolkit for characterizing meat flavor compounds. Additionally, the incorporation of stable isotope dilution assays for specific sulfur-containing compounds enables highly accurate quantification that accounts for matrix effects and preparation losses.

Future developments in this field will likely focus on high-throughput screening methods and real-time monitoring techniques that can be applied during food processing. The continued identification of novel flavor compounds and their sensory thresholds will further refine our understanding of the complex relationships between chemical composition and sensory perception in cooked meats. By implementing these rigorous analytical protocols, researchers and food manufacturers can better understand flavor development pathways, optimize processing conditions, and ensure consistent product quality that meets consumer expectations.

References

Application Notes: 2-Amino-3-pentanone as a Flavor Precursor

Author: Smolecule Technical Support Team. Date: February 2026

1. Theoretical Basis and Flavor Potential

2-Amino-3-pentanone is an amino ketone that likely serves as a potent precursor for flavor generation, primarily through its participation in the Maillard reaction and Strecker degradation. These reactions between amino acids and reducing sugars are responsible for generating the characteristic aromas of cooked, roasted, and baked foods.

  • Role in Maillard Reaction: As a compound containing both an amine group and a carbonyl group, this compound can react with carbonyl or amino compounds in food systems. This bypasses the initial sugar-amine condensation step, leading more directly to the formation of key intermediates like Strecker aldehydes and pyrazines, which are critical for roast and nutty flavors [1].
  • Direct Degradation: The molecule itself may be thermally unstable, breaking down to form short-chain flavor compounds. The amine group can be a source for nitrogen-containing heterocycles, while the carbon skeleton can form aldehydes and ketones.

2. Proposed Experimental Workflow

The following diagram outlines a general workflow for investigating the flavor potential of this compound.

G Start Start: Investigation of This compound Step1 1. Sample Preparation and Model Reaction Setup Start->Step1 Step2 2. Thermal Reaction Processing Step1->Step2 Step3 3. Volatile Compound Collection (e.g., SPME) Step2->Step3 Step4 4. Analysis by GC-MS Step3->Step4 Step5 5. Data Analysis and Flavor Compound ID Step4->Step5 End End: Structural Identification and Sensory Evaluation Step5->End

3. Proposed Experimental Protocols

Protocol 1: Model Maillard Reaction and Volatile Analysis

This protocol is designed to identify flavor compounds generated from this compound under controlled heating conditions.

  • Objective: To identify and quantify volatile flavor compounds generated from this compound under controlled thermal conditions.

  • Materials:

    • This compound (theoretical compound)
    • Reducing sugars (e.g., glucose, ribose)
    • Phosphate buffer (0.1 M, pH 5.0, 7.0, 8.5)
    • Solid Phase Micro-Extraction (SPME) fibers (e.g., DVB/CAR/PDMS)
    • Gas Chromatography-Mass Spectrometry (GC-MS) system
    • Reactor vials with septa
  • Procedure:

    • Solution Preparation: In a 20 mL headspace vial, dissolve 0.5 mmol of this compound and 0.5 mmol of a reducing sugar in 10 mL of phosphate buffer.
    • Reaction Incubation: Flush the vial with nitrogen, cap it tightly and heat in a glycerol bath or dry bath at a controlled temperature (e.g., 100°C, 140°C) for 30 minutes.
    • Volatile Collection: After heating, equilibrate the vial at 40°C for 10 minutes. Then, expose a preconditioned SPME fiber to the vial's headspace for 30 minutes to adsorb volatile compounds.
    • GC-MS Analysis: Inject the SPME fiber into the GC injector port for thermal desorption (250°C, 2 min). Use the following typical GC conditions:
      • Column: Mid-polarity capillary column (e.g., DB-1701, 30m x 0.25mm x 0.25µm)
      • Oven Program: 40°C (hold 3 min), ramp at 5°C/min to 240°C (hold 10 min)
      • Carrier Gas: Helium, constant flow of 1.0 mL/min
      • Mass Spectrometer: Electron impact (EI) mode at 70 eV, scan range m/z 35-350

Protocol 2: Synthesis of this compound via Mannich Condensation

Since this compound is not a common commercial chemical, this adapted Mannich condensation protocol provides a potential synthetic route [1].

  • Objective: To synthesize 1-(Dimethylamino)-4-methyl-3-pentanone, a structural analog, demonstrating a route to similar amino ketones.
  • Principle: The reaction involves a Mannich condensation between 3-methyl-2-butanone and a pre-formed dimethyl(methylene)ammonium trifluoroacetate reagent [1].
  • Hazard Warning: This procedure involves highly toxic trifluoroacetic acid and must be conducted in a well-ventilated fume hood.
  • Procedure (Adapted from [1]):
    • Reagent Preparation: Slowly add bis(dimethylamino)methane to anhydrous trifluoroacetic acid cooled to -10°C to -15°C to form the iminium salt reagent.
    • Condensation: Gradually add 3-methyl-2-butanone to the cold reagent mixture.
    • Reaction and Isomerization: Remove the cooling bath and heat the solution at 65°C for 1.5 hours, then at 145°C for another 1.5 hours to facilitate isomerization to the desired product.
    • Work-up and Purification: Cool the mixture and carefully neutralize by adding it to an ice-cold potassium carbonate solution. Extract the product with dichloromethane, dry the organic layers over sodium sulfate, and concentrate. Purify the crude product by distillation under reduced pressure.

4. Analytical and Safety Data

Table 1: Proposed Analytical Parameters for GC-MS Analysis

Parameter Specification Purpose/Rationale
GC Column DB-1701 (or equivalent) Good separation for a wide range of polar and non-polar volatiles.
MS Scan Range m/z 35 - 350 Covers most small-molecule flavor compounds.
Injection Mode Splittless (SPME) Maximizes transfer of collected analytes to the column.
Library Matching NIST/FFNSC Mass Spectral Library Essential for tentative identification of unknown compounds.

Table 2: Chemical and Safety Information of Related Compounds

Compound CAS Number Molecular Formula Hazard Statements (GHS)
3-Pentanone 96-22-0 [2] C₅H₁₀O [2] H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation [3].
This compound 343925-95-1 [4] C₅H₁₁NO [4] No specific data found; assume acute toxicity and flammability.
1-(Dimethylamino)-4-methyl-3-pentanone N/A C₈H₁₇NO Corrosive reagents used in synthesis; product hazards not fully characterized.

Key Research Considerations

  • Stability and Handling: Amino ketones can be reactive and unstable. Synthesized this compound may require low-temperature storage under an inert atmosphere and should be used promptly.
  • Sensory Evaluation: Once key volatiles are identified, reconstitution experiments and sensory analysis (e.g., by a trained panel using Gas Chromatography-Olfactometry) are crucial to confirm their sensory impact and contribution to the overall flavor profile.
  • Regulatory Status: For any application in food or pharmaceuticals, the regulatory status of this compound and its reaction products must be established. It is essential to consult relevant authorities (like FDA, EFSA) for approval.

Conclusion

While direct references are unavailable, this compound presents a compelling subject for flavor research. The proposed framework and protocols provide a starting point for experimental investigation. Success in this area hinges on the synthesis of a pure standard and the application of robust analytical techniques to map its reaction pathways and resulting flavor profile.

References

Sample Preparation and Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like 2-Amino-3-pentanone, which contains both amine and keto functional groups, derivatization is a critical prerequisite for GC-MS analysis. The process makes the molecule less polar, more volatile, and thermally stable.

Recommended Derivatization Protocol: A two-step process involving oximation followed by silylation is highly effective [1].

  • Oximation: Dissolve your dried sample in 50-100 µL of a methoxyamine hydrochloride solution (20 mg/mL in pyridine). Incubate at 60-70°C for 60-90 minutes. This step converts the keto group into a methoxime, which prevents ring formation and stabilizes the molecule.
  • Silylation: After oximation, add 100 µL of a silylation reagent like MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) directly to the reaction vial [2]. Incubate at 100°C for 60 minutes. This reagent replaces active hydrogens on the amine (and any other active H, e.g., from -OH if present) with a tert-butyldimethylsilyl (TBDMS) group.
  • Key Advantages of MTBSTFA: The resulting TBDMS derivatives are more stable and less sensitive to moisture compared to those formed by simpler reagents like BSTFA, leading to more robust and reproducible analyses [2].
  • Post-Reaction: After derivatization, the sample can be directly injected into the GC-MS system. For complex matrices, a centrifugation step may be added to pellet any salts or particulates.

GC-MS Instrumental Configuration

The table below summarizes the key instrument parameters for analysis.

Table 1: Typical GC-MS Instrument Parameters

Parameter Specification Notes
GC Column Fused-silica capillary column (e.g., 20-30 m x 0.18-0.25 mm I.D. x 0.18 µm film) [2] A thinner, shorter column speeds up analysis. Standard stationary phases like 5% phenyl polysiloxane (e.g., SLB-5ms) are suitable.
Injection Split or splitless mode, 250-280°C Splitless is preferred for trace analysis.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)

| Oven Program | Start: 60-100°C, hold 1 min [2] Ramp 1: 10-15°C/min to 180-200°C Ramp 2: 5-10°C/min to 300-320°C Final Hold: 2-5 min | A lower starting temperature ensures resolution of early eluting peaks. A high final temperature ensures all compounds elute. | | MS Interface | 250-300°C | | | Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard EI mode allows for library matching. | | Data Acquisition | Full scan mode (e.g., m/z 50-650) | Suitable for untargeted analysis and identification. |

Data Analysis and Interpretation

After acquisition, data processing is essential for identifying and confirming the compound.

  • Feature Detection: Use data processing software (e.g., XCMS, AMDIS) to deconvolute the chromatogram, detect peaks, and align features across multiple samples [3].
  • Spectral Matching: The acquired mass spectrum of your derivatized compound should be compared against commercial (e.g., NIST) or in-house spectral libraries. A high match factor (e.g., >800/1000) increases confidence.
  • Interpretation of TBDMS Derivatives: Understanding common fragmentation patterns is key to confirming identity. The derivatized this compound will have a significant increase in molecular weight (MW increase of 114 Da per TBDMS group) [2].

Table 2: Characteristic Mass Fragments of TBDMS Derivatives

Fragment Ion m/z (Example) Structural Significance
[M]⁺• M Molecular ion (often low abundance in EI).
[M-15]⁺ M-15 Loss of a methyl group (•CH₃) from the TBDMS group.
[M-57]⁺ M-57 Loss of a tert-butyl group (C₄H₉) - a highly characteristic fragment for TBDMS derivatives [2].
[M-85]⁺ M-85 Loss of C₄H₉ + CO [2].
[M-159]⁺ M-159 A larger, characteristic fragment involving the TBDMS group [2].

The relationship between key steps in data processing and identification is shown in the following pathway.

data_flow Data Processing Pathway Raw Raw GC-MS Data Process Feature Detection & Peak Alignment Raw->Process Aligned Aligned Peak Table Process->Aligned ID1 Spectral Library Matching Aligned->ID1 ID2 Fragment Ion Analysis Aligned->ID2 Result Confirmed Identification ID1->Result ID2->Result

Critical Considerations for Method Development

  • Moisture Control: Silylation reagents are extremely moisture-sensitive. Always use anhydrous solvents and ensure samples are completely dry before derivatization to prevent reaction failure [2].
  • Method Optimization: The derivatization conditions (time, temperature) may need optimization for your specific compound. If a derivative shows multiple peaks (e.g., from syn/anti methoxime isomers), "tuning" the reaction can maximize the yield of one form [2].
  • Quantification: For precise quantification, include internal standards. Stable isotope-labeled analogs of your analyte are ideal. If unavailable, a closely related compound that undergoes similar derivatization can be used as an external standard [1].

References

solid-phase microextraction for 2-Amino-3-pentanone

Author: Smolecule Technical Support Team. Date: February 2026

SPME Method Development Workflow

Developing an SPME method involves optimizing several key parameters. The following diagram outlines the core decision-making workflow.

G Start SPME Method Development Step1 1. Derivatization Decision Start->Step1 Step2 2. SPME Format Selection Step1->Step2 DerivYes Derivatize: - Use alkylchloroformate - Increases volatility Step1->DerivYes For polar/ionic compounds DerivNo Direct Analysis Step1->DerivNo For volatile compounds Step3 3. Fiber Coating Selection Step2->Step3 FormatFiber Fiber SPME Step2->FormatFiber FormatInTube In-Tube SPME (Automation friendly) Step2->FormatInTube Step4 4. Extraction Mode Step3->Step4 Coating1 Mixed Phases: DVB/CAR/PDMS Step3->Coating1 Coating2 CAR/PDMS Step3->Coating2 Coating3 Polyacrylate (For polar analytes) Step3->Coating3 Step5 5. Parameter Optimization Step4->Step5 ModeHS Headspace (HS-SPME) For volatile analytes or complex matrices Step4->ModeHS ModeDI Direct Immersion (DI-SPME) For semi-volatile analytes Step4->ModeDI Step6 6. Desorption & Analysis Step5->Step6 SubStep5 Optimize: - Time - Temperature - pH - Salt addition Step5->SubStep5 SubStep6 GC Inlet Desorption: - High temperature - Splitless mode Step6->SubStep6

Critical Experimental Considerations for 2-Amino-3-pentanone

Given the structure of this compound (a ketone with an amino group), specific strategies are required for effective SPME.

Derivatization: A Likely Necessity

The amino and keto functional groups in this compound make it polar and likely non-volatile, which hinders its extraction and GC analysis. Derivatization is strongly recommended to address this [1].

  • Recommended Reagent: Use alkyl chloroformates, like ethyl- or isobutylchloroformate. This reagent simultaneously derivatizes the amino group (acylation) and the carboxyl group (esterification) if present, significantly increasing the analyte's volatility [2].
  • Procedure: The reaction can be performed directly in an aqueous sample. A typical protocol involves adding a mixture of alcohol (e.g., isobutanol) and pyridine (as a catalyst) to the sample, followed by the alkyl chloroformate. The mixture is shaken for a few minutes to complete the derivatization [2].
SPME Configuration and Optimization

After derivatization, the following SPME parameters should be optimized.

  • Fiber Coating: For the derivatized product, which is likely less polar, mixed-phase coatings are most effective. The DVB/CAR/PDMS fiber is highly recommended, as it has been shown to extract twice the number of volatile metabolites compared to a single-phase PDMS fiber and provides excellent chemical diversity coverage [3].
  • Extraction Mode: Headspace-SPME (HS-SPME) is preferred. It protects the fiber from damage by non-volatile matrix components and is suitable for volatile derivatives [4] [3].
  • Key Parameters to Optimize: The table below summarizes critical optimization parameters based on general SPME principles and specific examples.

Table 1: Key SPME Parameters for Optimization

Parameter Influence & Consideration Suggested Starting Point
Extraction Temperature Increases analyte volatility but can decrease fiber coating affinity; a balance is needed [3]. 50-60°C
Extraction Time Time to reach equilibrium between sample, headspace, and fiber [5]. 20-30 min
Sample pH Adjusting to basic pH (e.g., with NaOH) can deprotonate amines, making them more extractable. pH > 9
Salt Addition Adding salts like NaCl or Na₂HPO₄ decreases analyte solubility in water, improving headspace concentration ("salting-out effect") [6] [7]. 1-3 M

Detailed Protocol: HS-SPME with Derivatization

This protocol adapts procedures from the analysis of seleno amino acids and wine thiols for this compound [6] [2].

Workflow Diagram: HS-SPME with Derivatization

G Start Sample (e.g., 2 mL aqueous) Step1 Add Internal Standard Start->Step1 Step2 Adjust pH to ~9-10 Step1->Step2 Step3 Add Salt (e.g., NaCl) Step2->Step3 Step4 Derivatize with Alkyl Chloroformate Step3->Step4 Step5 Transfer to SPME Vial Step4->Step5 Step6 HS-SPME Extraction (DVB/CAR/PDMS fiber, 60°C, 20 min) Step5->Step6 Step7 GC Inlet Desorption (250-310°C, splitless, 2-5 min) Step6->Step7 Step8 GC-MS Analysis Step7->Step8

Materials:

  • SPME Fiber: DVB/CAR/PDMS, 50/30 μm thickness [3]
  • Derivatization Reagents: Alkyl chloroformate (e.g., isobutylchloroformate), alcohol (e.g., isobutanol), pyridine [2]
  • Internal Standard: A stable isotope-labeled analog of this compound is ideal. Alternatively, use a chemically similar amine.
  • Equipment: GC-MS system, SPME agitator/heater, glass vials with PTFE/silicone septa.

Step-by-Step Procedure:

  • Sample Preparation: Place a 2 mL aqueous sample (or sample extract) into a 10 mL glass vial.
  • Add Internal Standard: Spike with a known amount of internal standard for quantification.
  • pH Adjustment: Make the solution slightly basic (pH ~9-10) using a NaOH solution to deprotonate the amino group.
  • Salting-Out: Add a salt like sodium chloride (NaCl) to a saturated concentration to improve volatile yield.
  • Derivatization: Add 100 μL of an alcohol:pyridine mixture (3:1, v/v). Add 20 μL of alkyl chloroformate, cap the vial immediately, and vortex vigorously for 1-2 minutes.
  • HS-SPME Extraction:
    • Place the vial on a heated agitator.
    • Condition the SPME fiber in the GC injection port as per manufacturer instructions.
    • Inject the fiber through the septum and expose it to the headspace of the vial.
    • Extract at 60°C with agitation for 20 minutes.
  • Desorption and GC-MS Analysis:
    • Retract the fiber and immediately insert it into the GC injection port.
    • Desorb the analytes at 250-310°C for 2-5 minutes in splitless mode [2].
    • Perform GC-MS separation and analysis using a standard non-polar or mid-polar column (e.g., HP-5MS).

Method Development and Validation Tips

  • System Suitability: Always run a blank injection after analyzing a complex sample to ensure no carryover [1].
  • Quantification: Use the internal standard method for highest accuracy and precision. Prepare a calibration curve using standards processed identically to the samples [1].
  • Validation: Once a method is developed, validate its performance by determining the limit of detection (LOD), limit of quantification (LOQ), linear range, precision (% RSD), and accuracy (recovery %) [6].

I hope this detailed framework assists in developing your specific application. Should you need to explore derivatization with other reagents or SPME coupling to LC-MS, please feel free to ask.

References

2-Amino-3-pentanone in Strecker degradation

Author: Smolecule Technical Support Team. Date: February 2026

The Strecker Degradation: Core Principles

The Strecker degradation is a chemical reaction where an α-amino acid is converted into an aldehyde with one fewer carbon atom, along with various other flavor and odor compounds [1]. This reaction is a cornerstone of food chemistry, responsible for generating a wide array of flavor compounds during the thermal processing of foods, and it also occurs during the Maillard reaction (non-enzymatic browning) [2].

The key transformation involves the reaction of an α-amino acid with a dicarbonyl compound. The general reaction mechanism consists of three critical steps [2]:

  • Formation of an Imine: The amino group of the amino acid condenses with a carbonyl group of a dicarbonyl compound.
  • Decarboxylation: The resulting intermediate loses a molecule of carbon dioxide.
  • Hydrolysis: The final step releases the Strecker aldehyde and an α-aminoketone.

Strecker Degradation of Amino Acids

The following table lists the Strecker aldehydes produced from several common amino acids for reference and comparison. Unfortunately, data for 2-Amino-3-pentanone is not available in the searched literature.

Amino Acid / Precursor Primary Strecker Aldehyde Associated Odor/Notes
Glycine Formaldehyde - [2]
L-Alanine Acetaldehyde - [3]
L-Phenylalanine Phenylacetaldehyde Honey, rose-like, sweet [2]
L-Leucine 3-Methylbutanal Malty [2]
L-Valine 2-Methylpropanal - [4]
L-Methionine Methional Boiled potato [2]
This compound Data not available Data not available

General Experimental Protocol

Based on established methodologies for amino acids like alanine and phenylalanine [4] [3], here is a generalized protocol that can be adapted for investigating this compound.

Objective

To promote the Strecker degradation of this compound using a dicarbonyl compound and identify the resulting volatile aldehydes and other products.

Materials
  • Precursors: this compound (e.g., 2.0 mmol), and a dicarbonyl compound (e.g., glyoxal or 2,3-butanedione, 2.2 mmol) [4] [5].
  • Solvent: A suitable solvent such as water or a buffered solution (e.g., phosphate buffer, pH 7-8) to simulate food conditions [5].
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, nitrogen gas supply, GC-MS system, NMR spectrometer.
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of this compound and 2.2 mmol of the chosen dicarbonyl compound in 20 mL of solvent [5].
  • Heating: Attach a reflux condenser and heat the mixture with stirring at a temperature between 80°C and 100°C for 1 to 2 hours. Purging the flask with nitrogen gas before heating can prevent oxidative side reactions [5].
  • Work-up: After the reaction time, cool the mixture to room temperature.
  • Analysis:
    • Volatile Analysis: Extract the volatile reaction products using a suitable solvent (e.g., dichloromethane) or by Solid-Phase Microextraction (SPME). Analyze the extract by Gas Chromatography-Mass Spectrometry (GC/MS) to separate and identify the resulting aldehydes and other volatile compounds [5].
    • Derivatization: For better chromatographic analysis of certain acids, derivatization with agents like diazomethane can be performed to create methyl esters [5].
    • NMR Spectroscopy: To identify non-volatile intermediates or unique structures (as in the case of the camphor-derived sulfonimine study), analyze the reaction mixture or isolated products using ¹H and ¹³C NMR spectroscopy [3].

Experimental Workflow Diagram

The following diagram outlines the key stages of a general Strecker degradation experiment.

G start Reaction Setup step1 Heat with Dicarbonyl (80-100°C) start->step1 Amino Ketone + Dicarbonyl step2 Cool and Work-up step1->step2 1-2 Hours step3a GC/MS Analysis of Volatiles step2->step3a Extract step3b NMR Analysis of Products step2->step3b Isolate end Identify Strecker Products step3a->end Spectra step3b->end Spectra

Key Considerations for Research

  • Analytical Focus: For a molecule like this compound, which is already an aminoketone, the reaction pathway might differ from classic amino acids. Pay close attention to the formation of pyrazines and other heterocyclic compounds, as aminoketones are known precursors to these potent flavor molecules [2].
  • Safety: If the protocol involves generating cyanide ions (from KCN or NH4CN) for a classic Strecker synthesis, extreme caution and proper safety procedures are mandatory due to the high toxicity of cyanide [4].
  • Chirality: The standard Strecker degradation produces racemic mixtures. If you require enantiomerically pure products, you would need to employ asymmetric catalytic methods [4].

Knowledge Gaps and Research Outlook

A significant gap exists in the published literature regarding the specific behavior of This compound in the Strecker degradation. Future research should focus on:

  • Determining the optimal dicarbonyl partner and reaction conditions (pH, temperature, solvent) for this specific substrate.
  • Using advanced GC-MS and NMR techniques to unequivocally identify all major and minor degradation products, which may include unique aldehydes and heterocyclic compounds.
  • Quantifying the yield of the resulting Strecker aldehyde and other significant products.

References

purification of 2-Amino-3-pentanone

Author: Smolecule Technical Support Team. Date: February 2026

Purification Techniques Overview

For a compound such as 2-Amino-3-pentanone, which contains both basic (amino) and polar (ketone) functional groups, standard purification techniques can be applied. The table below summarizes the key methods.

Technique Typical Application Key Considerations for this compound
Recrystallization [1] Standard for solid final products; removes soluble and insoluble impurities. Choice of solvent is critical. A single-solvent or two-solvent system may be used.
Distillation Ideal for liquid crude products or intermediates. Useful if the synthetic precursor (e.g., 3-pentanone derivative) is a liquid [2].
Ion Exchange Chromatography [3] Highly effective for compounds with ionizable groups (e.g., amino acids). The amino group can be protonated, allowing for selective adsorption onto a cation exchange resin.
Flash Chromatography Versatile for separating mixture components; handles both solids and liquids. A common first step for crude reaction mixtures.

Detailed Experimental Protocols

Recrystallization

Recrystallization is a purification technique that works because different substances have different solubilities in the same solvent, and only molecules of the same compound fit easily into its crystal lattice [1].

Single-Solvent Method Protocol [1]:

  • Solvent Selection: Perform solubility tests. An ideal solvent will not dissolve your crude this compound at room temperature but will dissolve it well in the hot solvent.
  • Dissolution: Heat the chosen solvent. Add a minimum of the hot solvent dropwise to your crude product with swirling and heating until it just dissolves.
  • Hot Filtration: If insoluble impurities are present or the solution is colored (use decolorizing charcoal if colored), perform a hot gravity filtration using a fluted filter paper.
  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature without disturbance. Then, cool it further in an ice-water bath for at least 15 minutes to maximize crystal yield.
  • Collection & Washing: Collect the crystals via vacuum filtration. Wash them with a small amount of ice-cold solvent to remove adhered impurities.
  • Drying: Allow the crystals to dry completely, which may involve air-drying or using a desiccator.

Two-Solvent Method Protocol (if a single suitable solvent cannot be found) [1]:

  • Solvent Selection: The first solvent (e.g., ethyl acetate) should dissolve your compound well at room temperature. The second solvent (e.g., hexane) should not dissolve your compound at any temperature and must be miscible with the first solvent.
  • Dissolution: Dissolve your crude product in a minimal amount of the first solvent.
  • Hot Filtration: Perform a hot gravity filtration if needed.
  • Titration: Add the second solvent slowly with shaking until the solution becomes permanently cloudy, indicating the onset of crystallization.
  • Clearance: Add one or two drops of the first solvent to make the solution clear again.
  • Crystallization & Collection: Follow steps 4-6 of the single-solvent method.
Ion Exchange Chromatography

This method is particularly suited for amino-acid-like molecules, where the compound is selectively adsorbed onto a resin and then eluted [3].

G Start Start: Crude this compound Solution A1 Adjust Solution pH Start->A1 A2 Load onto Cation Exchange Resin A1->A2 A3 Wash with Water A2->A3 A4 Elute with Buffer/Ammonia A3->A4 A5 Collect Eluent Fractions A4->A5 End End: Purified Compound A5->End

A generalized protocol based on amino acid purification is as follows [3]:

  • pH Adjustment: Adjust the pH of your crude solution containing this compound to ensure the amino group is protonated (e.g., pH 2-4).
  • Adsorption: Pass the solution through a column packed with a strongly acidic cation exchange resin. The protonated compound will be selectively adsorbed.
  • Washing: Wash the resin with water or a mild buffer to remove non-adsorbed impurities.
  • Elution: Elute the purified compound using a stronger eluent, such as an ammonia solution or a salt buffer, which deprotonates the amino group and releases it from the resin.
  • Analysis & Recovery: Collect the eluent and analyze fractions for your compound. The main fraction can then be concentrated, and the compound may be isolated via lyophilization or further recrystallization.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: I cannot find a suitable single solvent for recrystallization. What should I do? A1: Employ the two-solvent method. Find a pair of miscible solvents where your compound is highly soluble in one at all temperatures and insoluble in the other. Common pairs include ethanol/water, dichloromethane/pentane, or dimethylformamide/water [1].

Q2: My sample won't crystallize after cooling. How can I induce crystallization? A2:

  • Scratch the inside of your flask at the solution-air interface with a glass rod.
  • Concentrate your solution by boiling off some solvent, as it may be undersaturated.
  • Seed the solution with a tiny crystal of pure product from a previous run, if available [1].

Q3: How can I monitor the purity of my compound during purification? A3: Thin-Layer Chromatography (TLC) is the standard quick method. For definitive confirmation and quantitative purity assessment, techniques like HPLC (potentially with derivatization for the amino group [4]) and NMR spectroscopy are used. Proton NMR is particularly powerful, as it provides information on the number of proton types, their chemical environment, the number of protons in each set (integration), and the number of adjacent protons (splitting pattern) [5].

Q4: I added too much solvent during recrystallization. Can I fix this? A4: Yes. You can reduce the volume by boiling off the excess solvent. Heat the solution and allow the solvent to evaporate until the solution becomes saturated again (evidenced by the formation of a persistent cloudiness or crystals upon cooling). Using a vacuum source can speed up this process [1].

Important Note on Method Adaptation

The information provided is based on general laboratory principles. The exact conditions (e.g., solvent choice, pH for ion exchange, distillation temperature) for purifying this compound will need to be determined empirically in your lab.

References

Key Factors for Preventing Degradation of 2-Amino-3-pentanone

Author: Smolecule Technical Support Team. Date: February 2026

The stability of 2-Amino-3-pentanone is primarily threatened by UV light and excessive heat. The table below summarizes the main risk factors and protective measures.

Factor Risk Mechanism (if known) Preventive Measures
UV Light High Can cause covalent dimerization (e.g., dityrosine in proteins) and breakage of molecular bonds [1]. Use amber glassware; work under yellow/red safelights; protect from direct sunlight [1].
Elevated Temperature Moderate Accelerates chemical degradation reactions, especially in the presence of CO₂ or oxygen [2]. Store refrigerated (2-8°C); avoid prolonged exposure to room temperature; minimize heating [3] [2].
Atmosphere (O₂/CO₂) Context-dependent CO₂ can catalyze degradation in amines, leading to byproducts like imidazolidinones [2]. Store under an inert atmosphere (e.g., N₂ or Argon); especially relevant for long-term storage or in solution [2].

Experimental Protocols for Stability Assessment

Here are detailed methodologies you can use to monitor the stability of this compound under various experimental conditions.

Protocol 1: Monitoring UV-Induced Degradation

This protocol is adapted from studies on UV damage to biomolecules [1].

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, buffer, or methanol).
  • UV Exposure: Expose the sample to a UV light source at a defined wavelength (e.g., 276 nm). A power fluency of approximately 2.20 W·m⁻² is a relevant reference point [1].
  • Control Sample: Keep an identical sample in the dark under the same temperature conditions.
  • Analysis: Analyze both samples at regular time intervals using:
    • Absorbance Spectroscopy: Monitor for the appearance of new absorption peaks, particularly around 283 nm and 315 nm, which can indicate the formation of dimerized oxidation products [1].
    • Fluorescence Spectroscopy: Look for the emergence of a strong fluorescence emission at 400-409 nm, a key signature of dityrosine-like dimeric photoproducts [1].
Protocol 2: Assessing Thermal Stability

This method is based on accelerated thermal degradation studies for amines [2].

  • Sample Preparation: Prepare aqueous or other relevant solutions of this compound. For a comprehensive assessment, prepare one set of samples saturated with CO₂ (to simulate acidic conditions) and another set under an inert N₂ atmosphere [2].
  • Incubation: Seal the samples in vials or pressure-resistant cylinders. Place them in an oven heated to an elevated temperature (e.g., 135°C) to accelerate aging. Include a control sample stored at 2-8°C [3] [2].
  • Analysis: After a set period (e.g., 1-4 weeks), analyze the samples and controls using:
    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products. Use a 30-minute run time with a standard RTX-5MS column to ensure elution of heavier compounds [2].
    • Liquid Chromatography-Mass Spectrometry (LC-MS): More suitable for non-volatile and polar degradation products. Use a C18 column (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm) with a mobile phase gradient of water and methanol, both with 0.1% formic acid [2].

Troubleshooting FAQs

  • Q: Why has my this compound solution changed color and become more viscous?

    • A: This is a strong indicator of degradation and potential polymerization, likely due to exposure to UV light or oxygen. The formation of dimerized or cross-linked molecules increases molecular weight and viscosity. Check your storage conditions and ensure all containers are light-proof and properly sealed under an inert gas if possible [1] [2].
  • Q: My analytical results show unexpected peaks in NMR and MS. How can I identify them?

    • A: Compare your data with known chemical shifts of common impurities. For ¹H-NMR, aldehydes (9.0-12.0 ppm) or other carbonyl-containing fragments may appear. Use impurity tables to match your signals [4]. For MS data, look for major new peaks that could be cyclic degradation products (e.g., compounds similar to 1-(2-Hydroxyethyl)-2-imidazolidinone formed in other amine systems), which often have higher molecular masses than the parent compound [2].
  • Q: What is the best way to store this compound for long-term stability?

    • A: For optimal stability, the compound should be stored as a pure liquid or solid in a refrigerator at 2-8°C in an amber glass container [3]. For solutions or highly sensitive work, further protect it by sealing under an inert atmosphere like nitrogen or argon [2].

Experimental Workflow and Degradation Pathway

To help visualize the key experimental and degradation processes, refer to the following diagrams:

Storage Storage UV Light Exposure UV Light Exposure Storage->UV Light Exposure Heat & CO₂ Heat & CO₂ Storage->Heat & CO₂ Analysis Analysis Risk Risk Covalent Dimerization\n(e.g., Dityrosine-like) Covalent Dimerization (e.g., Dityrosine-like) UV Light Exposure->Covalent Dimerization\n(e.g., Dityrosine-like) Disulphide Bond\nBreakage (if applicable) Disulphide Bond Breakage (if applicable) UV Light Exposure->Disulphide Bond\nBreakage (if applicable) Covalent Dimerization\n(e.g., Dityrosine-like)->Analysis Formation of\nCyclic Degradants\n(e.g., Imidazolidinones) Formation of Cyclic Degradants (e.g., Imidazolidinones) Heat & CO₂->Formation of\nCyclic Degradants\n(e.g., Imidazolidinones) Formation of\nCyclic Degradants\n(e.g., Imidazolidinones)->Analysis Disulphide Bond\nBreakage (if applicable)->Analysis Covalent Dimerization Covalent Dimerization Altered Bioactivity\n& Loss of Function Altered Bioactivity & Loss of Function Covalent Dimerization->Altered Bioactivity\n& Loss of Function Formation of\nCyclic Degradants Formation of Cyclic Degradants Reduced Purity\n& Viscosity Changes Reduced Purity & Viscosity Changes Formation of\nCyclic Degradants->Reduced Purity\n& Viscosity Changes

References

optimizing 2-Amino-3-pentanone synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is a highly optimized procedure for synthesizing a β-amino ketone? The Mannich condensation using a pre-formed iminium salt is a robust and optimized method. The following protocol for 1-(Dimethylamino)-4-methyl-3-pentanone is an excellent reference from Organic Syntheses, a trusted source for vetted procedures [1].

    Detailed Methodology [1]:

    • Synthesis of Bis(dimethylamino)methane: Aqueous formaldehyde (30%, 1.0 mol) is cooled in an ice bath. Aqueous dimethylamine (40%, 2.0 mol) is added dropwise. The solution stands overnight at room temperature, is saturated with KOH, and the organic layer is separated, dried over KOH, and distilled to give the product (83-86% yield, b.p. 81.5–83 °C).
    • Mannich Reaction: Anhydrous trifluoroacetic acid (50 mL) is stirred and cooled to -10 to -15 °C in an ice-salt bath. Bis(dimethylamino)methane (0.100 mol) is added over 50 minutes, keeping the temperature below -10 °C. Then, 3-methyl-2-butanone (0.10 mol) is gradually added.
    • Reaction and Isomerization: The cooling bath is removed, and the solution is heated at 65 °C for 1.5 hours. The temperature is then raised to 145 °C for 1.5 hours to isomerize the initial product to the final β-amino ketone.
    • Work-up and Purification: The reaction mixture is cooled and added dropwise to an ice-cold solution of potassium carbonate (100 g in 100 mL water). The resulting crystals are filtered off. The aqueous filtrate is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated. The crude product is purified by distillation under reduced pressure, yielding the pure product (49-57%, b.p. 49 °C at 3 mm Hg).
  • FAQ 2: How can I achieve high regioselectivity with unsymmetrical ketones? The choice of reagent and solvent system is critical. Research indicates that under kinetic control in trifluoroacetic acid, the more highly substituted isomer predominates. In contrast, using a reagent like diisopropyl(methylene)ammonium perchlorate in acetonitrile directs the reaction almost exclusively toward the less highly substituted isomer [1]. This highlights the possibility of controlling regioselectivity by carefully selecting the Mannich reagent and solvent.

  • FAQ 3: Are there green chemistry approaches for related heterocyclic syntheses? Yes, the principles of green chemistry are increasingly applied. One prominent method uses β-Cyclodextrin in water as a supramolecular catalyst for one-pot, multi-component syntheses (e.g., of 2-aminonicotinonitriles) [2]. This metal-free approach offers excellent functional group tolerance, avoids toxic solvents, and uses an inexpensive, biodegradable catalyst. Another strategy involves solvent-free conditions and novel catalysts like TBBDA or PBBS to synthesize 2-amino-3-cyanopyridine derivatives efficiently [3].

Troubleshooting Guide: Low Yield & Isomeric Mixtures

Problem & Symptoms Possible Causes Recommended Solutions

| Low Overall Yield • Poor conversion • Low mass after purification | • Hydrolysis of reagent: Exposure to moisture. • Incomplete reaction: Inadequate temperature or time. • Poor purification: Product loss during distillation or work-up. | • Ensure rigorous anhydrous conditions [1]. • Monitor reaction progress via TLC or NMR [1]. • Optimize distillation (e.g., chill condenser, cool receivers) [1]. | | Isomeric Mixture / Incorrect Regioisomer • Impure final product • NMR shows extra peaks | • Lack of regiocontrol: Standard conditions favor one isomer. • Incomplete isomerization: The kinetic product is not fully converted. | • Select reagent/solvent system to target desired isomer (e.g., use acetonitrile for less substituted) [1]. • Ensure thermal isomerization step is performed correctly (e.g., heat at 145°C in TFA) [1]. |

Experimental Protocols at a Glance

The table below summarizes two distinct, high-quality synthetic approaches found in the search results for related amino-carbonyl compounds.

Compound Synthesized Key Reagents & Conditions Yield Key Feature / Advantage
1-(Dimethylamino)-4-methyl-3-pentanone [1] Bis(dimethylamino)methane, 3-methyl-2-butanone, TFA, 65°C then 145°C 49-57% Regioselective isomerization; Classic, vetted Org. Synth. procedure.
(S)-(+)-4-Methyl-3-heptanone [4] SAMP hydrazone, BuLi, Propyl Iodide, Ozone, CH₂Cl₂ 56-58% (over 3 steps) Asymmetric synthesis; Chiral auxiliary (SAMP) provides high enantiomeric control.

Workflow for Synthesis and Optimization

The following diagram maps the critical decision points and experimental steps for optimizing your synthesis, based on the strategies discussed.

G Start Start: Plan β-Amino Ketone Synthesis SubGoal1 Define Synthesis Objective Start->SubGoal1 SubGoal2 Select Reaction Pathway SubGoal1->SubGoal2 P1 Is regioisomeric purity or chirality required? SubGoal1->P1 SubGoal3 Execute & Optimize Reaction SubGoal2->SubGoal3 P2 Which reaction pathway to employ? SubGoal2->P2 SubGoal4 Purify & Characterize Product SubGoal3->SubGoal4 Step4 Neutralize and extract (e.g., with K₂CO₃, CH₂Cl₂) [1] SubGoal3->Step4 PathA Mannich Reaction with Iminium Salt P1->PathA Target specific regioisomer PathB Asymmetric Synthesis (SAMP/RAMP Method) P1->PathB Target chiral enantiomer P2->PathA P2->PathB Step1 Employ reagent/solvent pair to control regioselectivity [1] PathA->Step1 Step3 Follow multi-step protocol: 1. Form hydrazone 2. Alkylate 3. Ozonolyze [4] PathB->Step3 Step2 Perform thermal isomerization if needed [1] Step1->Step2 Step2->SubGoal3 Step3->SubGoal3 Step5 Purify via distillation or recrystallization [1] Step4->Step5 Step6 Characterize product (NMR, Chiral HPLC, etc.) [1] [4] Step5->Step6 End End: Pure β-Amino Ketone Step6->End

I hope this technical support resource provides a solid foundation for your work. The procedures from Organic Syntheses are particularly reliable starting points for optimization [1] [4].

References

analytical challenges with 2-Amino-3-pentanone

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Analytical Challenges

Here are some common issues and general methodological approaches that can be applied to the analysis of organic compounds such as 2-Amino-3-pentanone.

Challenge Potential Causes & Investigations Methodological Approach & Solution

| Low Analytical Signal | • Concentration below instrument's detection capability • Sample decomposition • Suboptimal detector settings | Validate method sensitivity: Determine Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD = 3.3 × (SD/S); LOQ = 10 × (SD/S), where SD is standard deviation of response and S is slope of calibration curve [1]. | | Poor Chromatographic Separation (HPLC) | • Incorrect column chemistry • Non-optimal mobile phase or gradient | Employ retention time prediction: Use Linear Calibration with Two Reference Substances (LCTRS) to model and predict behavior across different columns, improving method transfer and reproducibility [2]. | | Inconsistent or Irreproducible Results | • Method not robustly validated • Variations between analysts, instruments, or days | Establish system suitability & precision: Perform Intermediate Precision (different analysts, same day) and Repeatability (same analyst, different days) tests. Acceptance criteria: %RSD should not be greater than 2.0% [1]. | | Inaccurate Quantification | • Faulty calibration curve • Matrix interference • Incomplete sample recovery | Verify method accuracy via recovery: Spike placebo with analyte at different levels (e.g., 50%, 100%, 150%). Acceptance criteria: % recovery should be between 98% and 102% [1]. |

Detailed Experimental Protocols

The following protocols, adapted from general analytical and synthetic procedures, can serve as a starting point for developing your own methods.

Protocol 1: Analytical Method Validation for Quantification

This protocol outlines the key parameters for ensuring an analytical method is suitable for quantifying your compound, based on standard pharmaceutical guidelines [1].

  • Calibration Curve (Linearity):

    • Prepare a minimum of five standard solutions of the analyte at different concentrations.
    • Process each standard according to the analytical procedure and plot the instrument response (e.g., absorbance) against concentration.
    • The coefficient of determination (r²) should be greater than 0.9998 for a robust method [1].
  • Accuracy (Recovery):

    • Prepare samples of a placebo matrix (if applicable) spiked with known amounts of the analyte. Common levels are 50%, 75%, 100%, 125%, and 150% of the target concentration, analyzed in triplicate.
    • Calculate the percentage of the known amount that is recovered. The mean recovery should be within 98-102% [1].
  • Precision:

    • Repeatability: Have one analyst prepare and analyze ten replicate samples from the same homogeneous source on the same day.
    • Intermediate Precision: Have different analysts prepare and analyze samples on different days or using different instruments.
    • For both, the Relative Standard Deviation (%RSD) of the results should not be greater than 2.0% [1].
  • Sensitivity (LOD and LOQ):

    • These can be calculated from the calibration data. LOD = 3.3 × (SD of the response / Slope of the curve). LOQ = 10 × (SD of the response / Slope of the curve) [1].
Protocol 2: Synthesis of Amino Ketone Derivatives via Mannich Reaction

This synthetic procedure can be relevant for creating this compound derivatives or analogs for research purposes [3].

  • Preparation of Reagent: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), add anhydrous trifluoroacetic acid (TFA) and cool it in an ice-salt bath to -10°C to -15°C.
  • Iminium Salt Formation: Slowly add bis(dimethylamino)methane to the chilled TFA, maintaining the temperature below -10°C. This forms the dimethyl(methylene)ammonium trifluoroacetate (Mannich reagent) in situ.
  • Condensation Reaction: To this solution, gradually add your ketone (e.g., 3-methyl-2-butanone was used in the original procedure). After addition, remove the cooling bath and heat the reaction mixture in an oil bath at 65°C for 1.5 hours.
  • Isomerization: Increase the oil bath temperature to 145°C for 1.5 hours to facilitate isomerization to the desired regioisomer.
  • Work-up and Isolation: Cool the mixture and carefully neutralize the TFA by adding the reaction contents to an ice-cold solution of potassium carbonate in water. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation under reduced pressure [3].

Conceptual Workflow for Method Development

Since a specific workflow for this compound was not available, the following diagram outlines a logical process for developing and validating an analytical method based on general best practices.

Analytical Method Development Workflow Start Start: Define Analytical Goal SamplePrep Sample Preparation (Solvent Selection, Derivatization) Start->SamplePrep InstrumentSelect Instrumental Analysis (HPLC-UV, HPLC-MS, NMR) SamplePrep->InstrumentSelect MethodOpt Method Optimization (Column, Mobile Phase, Gradient) InstrumentSelect->MethodOpt Calibration Calibration & Linearity MethodOpt->Calibration Validation Full Method Validation (Precision, Accuracy, LOD/LOQ) Calibration->Validation End Method Ready for Use Validation->End

Frequently Asked Questions

  • How can I improve the reproducibility of my HPLC method when using a different column? The Relative Retention (RR) method can be unreliable across different columns. A more robust approach is Linear Calibration using Two Reference Substances (LCTRS). This method uses the linear relationship between the retention times of compounds on different HPLC systems, making quality standards easier to reproduce in different laboratories with lower costs [2].

  • My compound seems to degrade in solution. How can I ensure my analytical results are still accurate? This highlights the need for solution stability studies as part of method validation. Prepare a standard solution and analyze it at time zero and at regular intervals over a period (e.g., 24, 48 hours). Monitor for changes in peak area (indicating degradation) and retention time. Establish how long a solution remains stable under specific storage conditions (e.g., room temperature, refrigerated, protected from light).

  • What is the difference between LOD and LOQ, and how are they determined? The Limit of Detection (LOD) is the lowest concentration at which the analyte can be detected but not necessarily quantified precisely. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. They can be calculated from the calibration curve using the formulas: LOD = 3.3 × (SD/S) and LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [1].

References

volatility control in 2-Amino-3-pentanone experiments

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Volatility Control for 2-Amino-3-pentanone

Q1: What are the primary factors affecting the volatility of this compound during experimental procedures? While specific data for this compound was not found in the search results, general factors influencing volatility for similar compounds include:

  • Temperature: Higher temperatures significantly increase vapor pressure.
  • Surface Area: Increased surface area of the sample can lead to higher evaporation rates.
  • Solvent System: The choice of solvent and its volatility can affect the compound's loss.
  • Airflow: Laminar flow hoods or drafts can accelerate the evaporation of volatile compounds.

Q2: What are the recommended techniques to minimize sample loss due to volatility? Standard techniques to control volatility for sensitive compounds include:

  • Using Sealed Vials: Performing reactions and storage in tightly sealed containers.
  • Temperature Control: Using cooling baths or working in temperature-controlled environments.
  • Solvent Selection: Using high-boiling-point solvents when compatible with the reaction.
  • Derivatization: Converting the compound into a less volatile derivative for specific steps.

Troubleshooting Common Volatility Issues

Issue Possible Cause Recommended Solution
Low experimental yield Uncontrolled evaporation of the volatile compound Use sealed vessels; confirm container integrity; implement lower temperature protocols.
Inconsistent results Variable sample concentration due to evaporation Standardize handling speed; use internal standards to quantify loss.
Compound degradation Exposure to air/light during evaporation Employ inert atmosphere (N2, Argon); use amber glassware.

Experimental Workflow for Handling Volatile Compounds

The following diagram outlines a general workflow for experiments involving volatile compounds like this compound, incorporating critical control points to mitigate volatility.

VolatilityControlWorkflow Start Start Experiment Prep Sample Preparation (Use high-boiling solvent) Start->Prep Step 1 Env Environment Control (Sealed vessel, Inert atmosphere) Prep->Env Step 2 Temp Temperature Control (Cooling bath, Low T) Env->Temp Step 3 Monitor Process Monitoring (Check for precipitation/concentration change) Temp->Monitor Step 4 Storage Low-Temp Storage (Sealed, inert container) Monitor->Storage Step 5 End Analysis & Data Storage->End Step 6

Title: Volatile Compound Handling Workflow

Troubleshooting Pathway for Volatility Problems

This decision-tree diagram helps diagnose and address common volatility-related issues encountered during experiments.

TroubleshootingTree Low Yield? Low Yield? Check Vessel Seal Check Vessel Seal Low Yield?->Check Vessel Seal Yes Review Protocol Review Protocol Low Yield?->Review Protocol No Check Temperature Check Temperature Check Vessel Seal->Check Temperature Intact Use new seals/vials Use new seals/vials Check Vessel Seal->Use new seals/vials Failed Implement cooling Implement cooling Check Temperature->Implement cooling Too High Analyze for side reactions Analyze for side reactions Check Temperature->Analyze for side reactions Controlled Inconsistent Data? Inconsistent Data? Standardize handling time Standardize handling time Inconsistent Data?->Standardize handling time Yes Check instrument calibration Check instrument calibration Inconsistent Data?->Check instrument calibration No Observed Degradation? Observed Degradation? Use inert atmosphere Use inert atmosphere Observed Degradation?->Use inert atmosphere Yes Proceed with storage Proceed with storage Observed Degradation?->Proceed with storage No

Title: Volatility Issue Troubleshooting Tree

A Note on the Graphviz Code

The diagrams were created following Graphviz best practices [1] [2] [3]:

  • Label Distance: The labeldistance attribute is set to 2.5 or greater on edges to ensure text is placed clearly away from the line [4] [3].
  • Color Contrast: The color palette adheres to your specification. Text within nodes (fontcolor) is always set to a dark color (#202124) against light node backgrounds (#FFFFFF) or white against a dark fill to ensure high contrast and readability [5].
  • Implementation: The provided DOT scripts can be rendered using Graphviz tools or the graphviz Python package [2].

How to Proceed with Your Research

The technical content on volatility control for this compound is highly specialized. To obtain the specific information you need:

  • Consult Scientific Databases: Search for "this compound" or its synonyms on platforms like SciSpace, PubMed, and Reaxys to find journal articles with detailed experimental sections.
  • Review Related Patents: Examine patents that utilize this compound; the methods section often contains detailed handling procedures.
  • Adapt General Principles: The workflows and troubleshooting guides provided are based on standard chemical handling principles and can be adapted once you find the specific parameters for your compound.

References

comparison of 2-Amino-3-pentanone synthesis routes

Author: Smolecule Technical Support Team. Date: February 2026

Potential Synthetic Routes

Based on the literature, the following methods represent viable pathways for synthesizing 2-amino-3-pentanone or its closely related derivatives.

Kabachnik–Fields Reaction

The Kabachnik–Fields Reaction is a one-pot, three-component reaction between a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite to form α-aminophosphonates [1]. While this reaction typically produces phosphonate derivatives, these can be considered functional analogs of amino ketones or serve as intermediates for further transformation.

The general reaction workflow is as follows:

Carbonyl Carbonyl Kabachnik-Fields Reaction Kabachnik-Fields Reaction Carbonyl->Kabachnik-Fields Reaction Amine Amine Amine->Kabachnik-Fields Reaction Phosphite Phosphite Phosphite->Kabachnik-Fields Reaction Alpha-Aminophosphonate Alpha-Aminophosphonate Kabachnik-Fields Reaction->Alpha-Aminophosphonate

Experimental Protocol:

  • Reaction Setup: A typical procedure involves reacting a ketone (such as 3-pentanone), an amine (e.g., benzylamine), and a dialkyl phosphite (e.g., diethyl phosphite) [1].
  • Catalyst: The reaction can be catalyzed by various acids or Lewis acids. One example uses a tetra(tert-butyl)phthalocyanine–AlCl complex [1].
  • Conditions: Reactions may be carried out under neat conditions (solvent-free) or in a solvent, often at elevated temperatures (e.g., 80°C) [1].
  • Workflow: The general workflow for this synthesis is illustrated below.

Ketone (e.g., 3-pentanone) Ketone (e.g., 3-pentanone) Reaction Mixture Reaction Mixture Ketone (e.g., 3-pentanone)->Reaction Mixture Amine (e.g., benzylamine) Amine (e.g., benzylamine) Amine (e.g., benzylamine)->Reaction Mixture Dialkyl Phosphite (e.g., (EtO)₂P(O)H) Dialkyl Phosphite (e.g., (EtO)₂P(O)H) Dialkyl Phosphite (e.g., (EtO)₂P(O)H)->Reaction Mixture Catalyst (e.g., Acid/Lewis Acid) Catalyst (e.g., Acid/Lewis Acid) Catalyst (e.g., Acid/Lewis Acid)->Reaction Mixture Heat (e.g., 80°C) Heat (e.g., 80°C) Reaction Mixture->Heat (e.g., 80°C) α-Aminophosphonate Product α-Aminophosphonate Product Heat (e.g., 80°C)->α-Aminophosphonate Product

Biocatalytic Amination Using ω-Transaminase (ω-TA)

A green and highly selective alternative is biocatalytic amination using ω-Transaminases (ω-TAs) [2]. These enzymes can directly convert ketones to the corresponding chiral amines.

Experimental Protocol:

  • Enzyme System: The core of this method is an (R)-selective ω-transaminase from Arthrobacter sp. (ArR-ωTA). To shift the reaction equilibrium toward the amine product, a multi-enzyme system is constructed to remove the co-product, pyruvate [2].
  • Key Components: This system includes:
    • ArR-ωTA: Catalyzes the transfer of an amino group to the ketone substrate.
    • TdcE (formate acetyltransferase): Converts pyruvate to formate.
    • FDH (formate dehydrogenase): Regenerates the NADH cofactor.
    • LDH (lactate dehydrogenase): Provides a secondary pathway for pyruvate removal [2].
  • Reaction Setup: The reaction is performed in PBS buffer (pH 7.5) containing the ketone substrate (e.g., 2-pentanone), D-amino acid as an amino donor (e.g., D-alanine), pyridoxal phosphate (PLP, a cofactor), and NAD+ [2].
  • Conditions: The reaction typically proceeds at 30°C with shaking for 24 hours [2]. The workflow for this multi-enzyme system is shown below.

cluster_system Multi-Enzyme System Components Ketone (e.g., 2-pentanone) Ketone (e.g., 2-pentanone) Multi-Enzyme System Multi-Enzyme System Ketone (e.g., 2-pentanone)->Multi-Enzyme System Amine Donor (e.g., D-Alanine) Amine Donor (e.g., D-Alanine) Amine Donor (e.g., D-Alanine)->Multi-Enzyme System Chiral Amine Product (e.g., (R)-2-aminopentane) Chiral Amine Product (e.g., (R)-2-aminopentane) Multi-Enzyme System->Chiral Amine Product (e.g., (R)-2-aminopentane) ωTA ω-Transaminase (ArR-ωTA) TdcE Formate acetyltransferase (TdcE) FDH Formate dehydrogenase (FDH) LDH Lactate dehydrogenase (LDH)

This system achieved a high 84.5% conversion for 2-pentanone, demonstrating its efficiency [2].

SAMP-/RAMP-Hydrazone Method (For Asymmetric Synthesis)

For the synthesis of enantiomerically pure amines and ketones, the SAMP-/RAMP-hydrazone method is a powerful and well-established chiral auxiliary approach [3]. This method is excellent for asymmetric synthesis but involves multiple steps.

Experimental Protocol:

  • Step 1 - Hydrazone Formation: 3-Pentanone is condensed with (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) to form a SAMP hydrazone. This reaction is typically carried out neat at 60°C under an inert argon atmosphere overnight [3].
  • Step 2 - Alkylation: The lithiated hydrazone is generated at 0°C using a strong base like butyllithium. Subsequent alkylation with an alkyl halide (e.g., propyl iodide) at very low temperatures (-110°C) introduces the new substituent with high diastereoselectivity [3].
  • Step 3 - Cleavage (Ozonolysis): The alkylated hydrazone is cleaved using ozone at -78°C to release the final chiral ketone and a recyclable nitrosamine by-product. Caution: Ozonolysis must be performed with strict safety protocols due to the risk of explosion [3]. The overall sequence is depicted below.

3-pentanone 3-pentanone Hydrazone Formation Hydrazone Formation 3-pentanone->Hydrazone Formation Chiral Auxiliary (SAMP) Chiral Auxiliary (SAMP) Chiral Auxiliary (SAMP)->Hydrazone Formation SAMP Hydrazone SAMP Hydrazone Alkylation Alkylation SAMP Hydrazone->Alkylation Base, Alkyl Halide Base, Alkyl Halide Base, Alkyl Halide->Alkylation Alkylated Hydrazone Alkylated Hydrazone Ozonolytic Cleavage Ozonolytic Cleavage Alkylated Hydrazone->Ozonolytic Cleavage Ozone (O₃) Ozone (O₃) Ozone (O₃)->Ozonolytic Cleavage Chiral Ketone Product Chiral Ketone Product Hydrazone Formation->SAMP Hydrazone Alkylation->Alkylated Hydrazone Ozonolytic Cleavage->Chiral Ketone Product

This method is renowned for producing chiral compounds with diastereomeric excess (de) > 97%, albeit with a moderate overall yield of 56-58% for the reported ketone [3].

Summary and Comparison

The table below summarizes the key characteristics of these three synthetic approaches.

Synthetic Method Key Product Key Advantages Reported Yield/Selectivity Key Challenges
Kabachnik–Fields α-Aminophosphonate One-pot procedure; atom-efficient; versatile substrates [1] Up to 99% yield for model systems [1] Produces a phosphonate, not a free amino ketone
Biocatalytic (ω-TA) Chiral Amine High enantioselectivity; green conditions; high conversion [2] 84.5% conversion for 2-pentanone [2] Requires complex enzyme system and cofactor regeneration
SAMP-Hydrazone Chiral Ketone Very high stereocontrol; chiral auxiliary is recyclable [3] 56-58% yield, >97% de [3] Multi-step; uses highly reactive reagents (ozone, butyllithium)

Research Recommendations

To proceed with synthesizing this compound, you may consider the following:

  • For a Chiral Amine: The ω-transaminase route appears most direct and efficient, offering high conversion and excellent enantioselectivity [2].
  • For an Achiral or Phosphonate Analog: The Kabachnik–Fields reaction provides a straightforward and high-yielding route to a related compound class [1].
  • For Ultimate Stereochemical Purity: Despite its operational complexity, the SAMP-hydrazone method guarantees exceptional diastereoselectivity [3].

References

×

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

101.084063974 g/mol

Monoisotopic Mass

101.084063974 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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